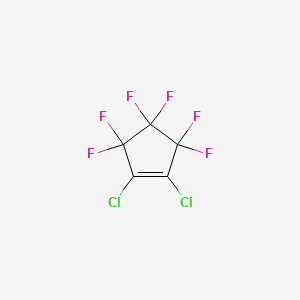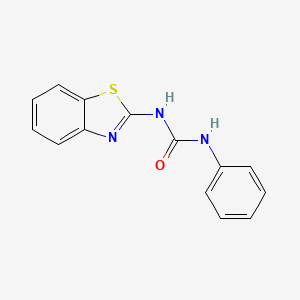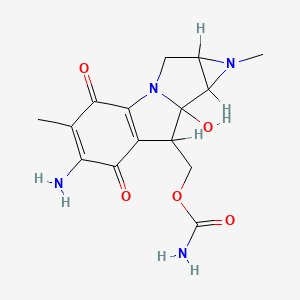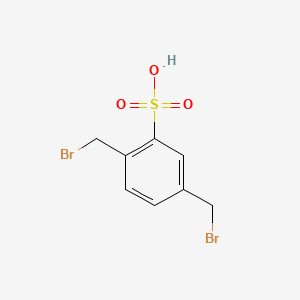
1,2-Dichlorohexafluorocyclopentene
Vue d'ensemble
Description
1,2-Dichlorohexafluorocyclopentene (CAS Number: 706-79-6) is a halogenated cyclopentene derivative. Its linear formula is Cl2C5F6 with a molecular weight of 244.95 g/mol . This compound exhibits intriguing properties due to its unique fluorine substitution pattern.
Synthesis Analysis
1,2-Dichlorohexafluorocyclopentene can be synthesized through various methods. One notable approach involves the Suzuki–Miyaura coupling reaction with arylboronic acids and esters. This reaction allows for the incorporation of various substituents, such as cyano and ester functionalities, leading to diverse derivatives .
Chemical Reactions Analysis
- Formation of 1,1-dichlorooctafluorocyclopentane and 1,2-dichlorooctafluorocyclopentane : These compounds can be obtained by further functionalization of 1,2-Dichlorohexafluorocyclopentene .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Synthesis of Inverse Diarylperfluorocyclopentenes
1,2-Dichlorohexafluorocyclopentene: is utilized in the synthesis of inverse diarylperfluorocyclopentenes . These compounds are significant for their potential use in organic electronics and photonics due to their unique electronic properties. The process involves a reaction with aryl compounds under controlled conditions to form the cyclopentene ring with attached aryl groups.
Production of Fluoro-bisthienylcyclopentenes (F-BTCs)
This chemical serves as a precursor in the production of F-BTCs . F-BTCs are of interest in materials science for creating responsive molecular systems. They can change their conformation in response to external stimuli such as light, which makes them suitable for applications in smart materials and molecular switches.
Creation of Halogenated Liquid Crystals
Due to its halogenated nature, 1,2-Dichlorohexafluorocyclopentene can be used to create new types of liquid crystals . These liquid crystals can have improved thermal stability and unique electro-optical properties, making them useful in advanced display technologies and optical devices.
Development of Perfluorinated Compounds
The compound is instrumental in developing perfluorinated compounds, which are compounds where all hydrogen atoms are replaced by fluorine . These substances have applications in various industries, including aerospace and medical, due to their resistance to solvents, acids, and bases, as well as their high thermal stability.
Research in Medicinal Chemistry
In medicinal chemistry, 1,2-Dichlorohexafluorocyclopentene can be used to synthesize building blocks for drug development . Its unique structure allows for the creation of novel pharmaceuticals with potential efficacy against various diseases.
Environmental Studies
This compound can also be used in environmental studies to understand the behavior of fluorinated compounds in the atmosphere . Its reactivity and breakdown products can provide insights into the environmental impact of similar compounds.
Propriétés
IUPAC Name |
1,2-dichloro-3,3,4,4,5,5-hexafluorocyclopentene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5Cl2F6/c6-1-2(7)4(10,11)5(12,13)3(1,8)9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABPBVCKGWWGZDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(C(C1(F)F)(F)F)(F)F)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5Cl2F6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0061038 | |
| Record name | 1,2-Dichlorohexafluorocyclopentene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0061038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; Boiling point = 90 deg C; Not miscible or difficult to mix in water; [MSDSonline] | |
| Record name | 1,2-Dichlorohexafluoro-1-cyclopentene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7897 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
1,2-Dichlorohexafluorocyclopentene | |
CAS RN |
706-79-6 | |
| Record name | 1,2-Dichloro-3,3,4,4,5,5-hexafluorocyclopentene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=706-79-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Dichlorohexafluorocyclopentene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000706796 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Dichlorohexafluorocyclopentene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41877 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclopentene, 1,2-dichloro-3,3,4,4,5,5-hexafluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2-Dichlorohexafluorocyclopentene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0061038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-dichlorohexafluorocyclopentene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.816 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2-DICHLOROHEXAFLUOROCYCLOPENTENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TU5ZEW9Z5E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common reactions of 1,2-Dichlorohexafluorocyclopentene with nucleophiles?
A: 1,2-Dichlorohexafluorocyclopentene readily undergoes nucleophilic substitution reactions. For instance, it reacts with phenols to yield substituted cyclopentenes. [] This reactivity stems from the electron-withdrawing effect of the fluorine atoms, which makes the carbon atoms attached to chlorine more susceptible to nucleophilic attack. Interestingly, the reaction with secondary phosphines, like dicyclohexylphosphine and diphenylphosphine, primarily results in the displacement of a single vinylic chlorine atom. [] This selectivity highlights the influence of steric factors in these reactions.
Q2: Can 1,2-Dichlorohexafluorocyclopentene be used in organometallic synthesis?
A: Yes, it reacts with carbonylmetal anions like [Re(CO)5]– and [π-C5H5·Fe(CO)2]–, leading to the substitution of one of the chlorine atoms with the metal complex. [] This highlights its potential as a building block for synthesizing organometallic compounds.
Q3: What is the role of 1,2-Dichlorohexafluorocyclopentene in the synthesis of diarylethenes?
A: It serves as a key starting material in the Suzuki-Miyaura coupling reaction for synthesizing diverse diarylethenes. [] This reaction allows the incorporation of various aryl groups, including those containing thiophenes with substituents like cyano and ester functionalities, broadening the scope of accessible diarylethene derivatives.
Q4: How does 1,2-Dichlorohexafluorocyclopentene react with cyclic tetraaminophosphoranes?
A: It reacts with tetracyclic tetraaminophosphoranes, like Cyclenphosphorane, to replace a chlorine atom with the phosphorane moiety, yielding compounds like monochlorotetrafluorocyclobutenylcyclenphosphorane. [] This reaction expands the chemical space of fluorinated phosphorane derivatives, which could have potential applications in various fields.
Q5: Can 1,2-Dichlorohexafluorocyclopentene be used to synthesize other fluorinated compounds?
A: Yes, it serves as a precursor for synthesizing 1-chloro-2,3,3,4,4,5,5-heptafluorocyclopentene via fluorination with anhydrous hydrogen fluoride. [] Chromium-based catalysts, particularly those doped with zinc and prepared through sol-gel auto-combustion methods, have shown promising activity for this transformation.
Q6: Have any studies investigated the hydrodechlorination of 1,2-Dichlorohexafluorocyclopentene?
A: Yes, research has explored hydrodechlorination using a bifunctional solvent-driven approach. [] This work delves into the mechanistic aspects of this reaction, providing insights into the role of the solvent and the catalyst in facilitating the selective removal of chlorine atoms.
Q7: What spectroscopic techniques are used to characterize 1,2-Dichlorohexafluorocyclopentene and its derivatives?
A: Various spectroscopic methods are employed to characterize this compound and its derivatives. Infrared (IR) spectroscopy helps identify functional groups and their bonding environments. [, ] Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 19F and 31P NMR, provides crucial information about the structure and bonding in these fluorinated compounds. [] These techniques are essential for confirming the structures of newly synthesized compounds and understanding their properties.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(4-fluorophenyl)ethyl]-4-nitrobenzamide](/img/structure/B1213137.png)


![Cyclo[threonyl-(4-hydroxyprolyl)-(3,4-dihydroxyhomotyrosyl)-(3-hydroxyglutaminyl)-(3-hydroxy-4-methylprolyl)-Ngamma-(4,5-dihydroxyornithine)]-Nalpha-(10,12-dimethyltetradecanoylamide)](/img/structure/B1213145.png)
![(2s)-2-[[(1s)-1-[[(1s)-1-[[(1r)-1-Benzyl-2-oxo-ethyl]carbamoyl]-2-methyl-propyl]carbamoyl]-4-guanidino-butyl]carbamoylamino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B1213146.png)








